molecular formula C16H32O3 B3049616 Dodecaneperoxoic acid tert-butyl ester CAS No. 2123-88-8

Dodecaneperoxoic acid tert-butyl ester

Cat. No.: B3049616
CAS No.: 2123-88-8
M. Wt: 272.42 g/mol
InChI Key: JZFHXRUVMKEOFG-UHFFFAOYSA-N
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Description

Dodecaneperoxoic acid tert-butyl ester is an organic compound with the molecular formula C₁₆H₃₂O₃. It is a type of ester, specifically a tert-butyl ester, which is known for its stability and resistance to hydrolysis under basic conditions . This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

The synthesis of dodecaneperoxoic acid tert-butyl ester typically involves the reaction of dodecaneperoxoic acid with tert-butyl alcohol in the presence of a catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and yields the desired ester efficiently.

Industrial production methods may involve the use of tert-butyl hydroperoxide and dodecane in the presence of a metal catalyst to facilitate the esterification process . This method is advantageous due to its scalability and the availability of raw materials.

Chemical Reactions Analysis

Dodecaneperoxoic acid tert-butyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents such as potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄) . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dodecaneperoxoic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of dodecaneperoxoic acid tert-butyl ester involves the formation of reactive oxygen species (ROS) during its decomposition. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and cellular damage . The pathways involved in its action include the activation of oxidative stress response mechanisms and the modulation of redox-sensitive signaling pathways.

Comparison with Similar Compounds

Dodecaneperoxoic acid tert-butyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the dodecane chain and the tert-butyl ester group, which provides a balance of stability and reactivity that is useful in various chemical and industrial processes.

Properties

IUPAC Name

tert-butyl dodecaneperoxoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O3/c1-5-6-7-8-9-10-11-12-13-14-15(17)18-19-16(2,3)4/h5-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFHXRUVMKEOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OOC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175477
Record name Dodecaneperoxoic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2123-88-8
Record name Dodecaneperoxoic acid tert-butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002123888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecaneperoxoic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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